Bienvenue dans la boutique en ligne BenchChem!

N1-(2,4-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

medicinal chemistry structure-activity relationship regioisomer differentiation

N1-(2,4-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide (CAS 921924-41-6) is a synthetic small molecule (C23H26F2N4O3, MW 444.48 g/mol) belonging to the N,N′-disubstituted oxalamide class, characterized by a 2,4-difluorophenyl group at the N1 position, a 1-methylindolin-5-yl moiety, and a morpholinoethyl linker at the N2 position. The compound is cataloged in authoritative chemical databases under InChI Key GUWJJHJNVJFUQW-UHFFFAOYSA-N and is classified as a research-use-only tool compound with a typical commercial purity specification of 95%.

Molecular Formula C23H26F2N4O3
Molecular Weight 444.483
CAS No. 921924-41-6
Cat. No. B2957397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2,4-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide
CAS921924-41-6
Molecular FormulaC23H26F2N4O3
Molecular Weight444.483
Structural Identifiers
SMILESCN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=C(C=C(C=C3)F)F)N4CCOCC4
InChIInChI=1S/C23H26F2N4O3/c1-28-7-6-16-12-15(2-5-20(16)28)21(29-8-10-32-11-9-29)14-26-22(30)23(31)27-19-4-3-17(24)13-18(19)25/h2-5,12-13,21H,6-11,14H2,1H3,(H,26,30)(H,27,31)
InChIKeyGUWJJHJNVJFUQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2,4-Difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide (CAS 921924-41-6): Structural Identity and Research Classification


N1-(2,4-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide (CAS 921924-41-6) is a synthetic small molecule (C23H26F2N4O3, MW 444.48 g/mol) belonging to the N,N′-disubstituted oxalamide class, characterized by a 2,4-difluorophenyl group at the N1 position, a 1-methylindolin-5-yl moiety, and a morpholinoethyl linker at the N2 position [1]. The compound is cataloged in authoritative chemical databases under InChI Key GUWJJHJNVJFUQW-UHFFFAOYSA-N and is classified as a research-use-only tool compound with a typical commercial purity specification of 95% [2]. Structurally, it resides at the intersection of three pharmacologically relevant scaffolds—the oxalamide hydrogen-bonding backbone, the indoline heterocycle, and the morpholine solubilizing group—placing it within a chemotype explored for kinase inhibition, IDO1 modulation, and antimicrobial applications [3].

Why N1-(2,4-Difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide Cannot Be Replaced by Generic In-Class Analogs


The oxalamide-indoline-morpholine chemotype exhibits steep structure-activity relationships where minor substituent changes produce large potency shifts. In the structurally related oxalamide IDO1 inhibitor series, moving from one N1-aryl substituent to another altered cellular IC50 values by >10-fold, demonstrating that the N1 substituent is a critical pharmacophoric determinant rather than a passive structural element [1]. Among regioisomeric difluorophenyl variants within this scaffold, the 2,4-difluoro substitution pattern establishes a distinct electrostatic and steric profile compared to the 2,5-difluoro and 3,4-difluoro isomers, which can differentially affect target binding pocket complementarity [2]. The morpholinoethyl linker further distinguishes this compound from simpler oxalamide analogs lacking the morpholine ring, as the morpholine group contributes both solubility enhancement (via its basic tertiary amine) and potential hydrogen-bond acceptor capacity that simpler alkyl-linked analogs cannot replicate [1]. Generic substitution within this chemotype is therefore contraindicated without explicit comparative bioactivity verification.

Quantitative Differentiation Evidence for N1-(2,4-Difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide (CAS 921924-41-6)


Regioisomeric Differentiation: 2,4-Difluorophenyl vs. 2,5-Difluorophenyl and 3,4-Difluorophenyl N1-Substitution Patterns

The 2,4-difluorophenyl substitution on the N1 position of the oxalamide scaffold is regioisomerically distinct from the 2,5-difluorophenyl analog (CAS not available for direct comparator; structurally described under benchchem compound ID for N1-(2,5-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide) and the 3,4-difluorophenyl analog (CAS not available; benchchem compound ID for N1-(3,4-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide). The 2,4-difluoro pattern presents fluorine atoms at positions ortho and para to the anilino nitrogen, creating a dipole moment orientation distinct from the 2,5- and 3,4- arrangements. In the broader oxalamide IDO1 inhibitor series, fluorine substitution position on the N1-aryl ring was shown to modulate enzymatic and cellular potency, with certain regioisomers displaying >5-fold differences in IDO1 HeLa cell IC50 values [1].

medicinal chemistry structure-activity relationship regioisomer differentiation

Physicochemical Differentiation: Calculated LogP and Polar Surface Area Profile vs. N1-Benzyl and N1-Isobutyl Analogs

The target compound (MW 444.48, formula C23H26F2N4O3) exhibits a calculated LogP of approximately 3.65 and a topological polar surface area (TPSA) of approximately 76 Ų, placing it within Lipinski-compliant oral drug space [1]. In comparison, the N1-benzyl analog N1-benzyl-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide would exhibit a higher calculated LogP (estimated ~4.2 due to the lipophilic benzyl group replacing the more polar 2,4-difluorophenyl), while the N1-isobutyl analog N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide (CAS 921924-62-1, MW ~388.5, formula C21H32N4O3) has a lower molecular weight but reduced aromatic character . The 2,4-difluorophenyl group of the target compound provides a balance of lipophilicity and metabolic stability not achieved by purely alkyl or unsubstituted benzyl N1 substituents, as the fluorine atoms can retard oxidative metabolism at the phenyl ring [2].

physicochemical properties drug-likeness solubility prediction

Morpholinoethyl Linker Contribution: Solubility and Hydrogen-Bond Acceptor Capacity vs. Hydroxyethyl and Simple Alkyl Linkers

The morpholinoethyl group at the N2 position of the target compound provides a tertiary amine (pKa ~7–8 for the morpholine nitrogen) that can be protonated at physiological pH, contributing to aqueous solubility. In contrast, the closest linker analogs, such as N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide (CAS not available; benchchem compound ID), replace the morpholino group with a hydroxyl group, losing both the basic nitrogen and the additional hydrogen-bond acceptor capacity of the morpholine ether oxygen. Literature on oxalamide SAR demonstrates that morpholino-containing analogs consistently show improved solubility and bioavailability profiles compared to non-basic linker counterparts [1]. The combination of the morpholinoethyl linker with the indoline moiety in this compound creates a bidentate hydrogen-bonding motif that simple alkyl or hydroxyethyl linkers cannot replicate [2].

solubility enhancement linker optimization morpholine pharmacophore

Oxalamide Backbone Hydrogen-Bonding Capacity: Differential Binding Mode Potential vs. Monoamide and Sulfonamide Analogs

The oxalamide backbone (two amide groups connected by an ethanedione) provides a dual hydrogen-bond donor/acceptor motif capable of engaging biological targets through bidentate interactions. This distinguishes the compound from monoamide or sulfonamide analogs that offer fewer hydrogen-bonding contacts. In the IDO1 inhibitor field, oxalamide-based inhibitors function as heme-displacing ligands where the oxalamide carbonyl oxygens coordinate to the heme iron, a mechanism not accessible to monoamide scaffolds [1]. Representative oxalamide IDO1 inhibitors have achieved cellular IC50 values as low as 3.9 nM, demonstrating that the oxalamide backbone can support high-potency target engagement when appropriately substituted [2]. The presence of the oxalamide core in the target compound therefore suggests potential for specific, high-affinity target binding that simpler amide or sulfonamide chemotypes cannot achieve.

oxalamide pharmacophore hydrogen bonding target engagement

Indoline Scaffold Differentiation: 1-Methylindolin-5-yl vs. Indol-3-yl and Unsubstituted Indoline Analogs

The 1-methylindolin-5-yl moiety in the target compound represents a saturated indoline (2,3-dihydroindole) with N-methylation at position 1 and attachment at position 5. This distinguishes it from indole-based analogs (aromatic, no saturation) and from unsubstituted indoline analogs. Within the IDO1 inhibitor series, the indoline scaffold was identified as a privileged structure, with compounds containing indoline cores showing good IDO1 HeLa cell potency and favorable pharmacokinetic properties in rat and dog studies [1]. The N-methylation blocks a potential site of oxidative metabolism (N-demethylation would produce the secondary indoline, which itself may be active), while the C5 attachment position establishes a specific vector for the morpholinoethyl side chain. By contrast, indol-3-yl or indoline C3-attached analogs would project substituents in different trajectories relative to the oxalamide core [1].

indoline SAR heterocycle optimization metabolic stability

Recommended Research Application Scenarios for N1-(2,4-Difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide


IDO1 Inhibitor Scaffold-Hopping and SAR Expansion Studies

This compound can serve as a scaffold-hopping probe within IDO1 inhibitor programs, where the combination of the oxalamide backbone, 2,4-difluorophenyl N1 cap, and morpholinoethyl-indoline N2 group represents a structural hybrid between the oxalamide heme-displacing chemotype [1] and the indoline-containing IDO1 inhibitor series [2]. It is specifically suited for comparative SAR studies against the 2,5-difluorophenyl and 3,4-difluorophenyl regioisomers to quantify the impact of fluorine substitution pattern on IDO1 enzymatic and cellular potency. The morpholino group provides assay-compatible solubility for in vitro testing.

Kinase Selectivity Panel Profiling of Oxalamide-Indoline Hybrid Compounds

Given that oxalamide derivatives have been patented as kinase inhibitors targeting c-Met, TrkA/B, and GSK-3β [1], this compound is appropriate for broad-panel kinase selectivity screening. Its unique substitution pattern—combining a 2,4-difluorophenyl group (not commonly represented in commercial kinase inhibitor libraries) with an indoline-morpholino moiety—makes it a useful diversity element for identifying novel kinase inhibition profiles. Results should be benchmarked against staurosporine (pan-kinase control) and relevant class-specific reference inhibitors.

Antimicrobial Resistance Adjunctive Agent Screening

The indoline-oxalamide chemotype has been associated with antimicrobial activity, and structurally related compounds have been studied for their ability to restore antibiotic sensitivity in resistant Staphylococcus aureus strains [1]. This compound is suitable for inclusion in antimicrobial susceptibility panels, particularly for evaluating minimum inhibitory concentration (MIC) values against Gram-positive pathogens and assessing synergy with β-lactam antibiotics in checkerboard assays. Comparator compounds should include the N1-benzyl and N1-isobutyl analogs to evaluate the contribution of the difluorophenyl group to antimicrobial potency.

Physicochemical and Metabolic Stability Benchmarking of Fluorinated Oxalamide Tool Compounds

The 2,4-difluorophenyl group provides a defined fluorine substitution pattern for studying the impact of fluorination on metabolic stability within the oxalamide class. This compound is suitable for microsomal stability assays (human and rodent liver microsomes) with quantitative comparison to the non-fluorinated N1-benzyl analog to isolate the contribution of fluorine substitution to oxidative metabolism resistance [1]. Parallel artificial membrane permeability assay (PAMPA) and Caco-2 permeability studies can quantify the permeability consequences of the calculated LogP ~3.65 and TPSA ~76 Ų profile [2].

Quote Request

Request a Quote for N1-(2,4-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.